![molecular formula C24H19ClFNO4 B6274216 (2S)-3-(3-chloro-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 1629658-17-8](/img/no-structure.png)

(2S)-3-(3-chloro-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

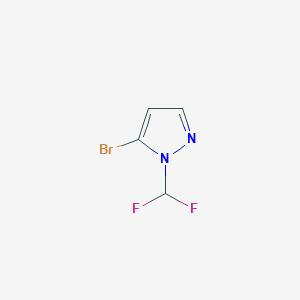

(2S)-3-(3-chloro-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a useful research compound. Its molecular formula is C24H19ClFNO4 and its molecular weight is 439.9. The purity is usually 93.

BenchChem offers high-quality (2S)-3-(3-chloro-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-3-(3-chloro-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications

Enantioselective Synthesis : The compound has been used in the enantioselective synthesis of amino acid derivatives, such as in the synthesis of (2S)-2-amino-3-(4-hydroxy-3-phosphonophenyl)propionic acid. This process involves coupling with lithiated bis-lactim ether, demonstrating its utility in creating biologically active compounds (Paladino et al., 1993).

Asymmetric Synthesis : It has been used in asymmetric synthesis, such as in the production of various fluorinated L-tyrosine and meta-L-tyrosines. This application highlights its role in creating chiral molecules for potential therapeutic use (Monclus et al., 1995).

Antimicrobial Activity : Some derivatives of the compound have been synthesized and evaluated for their antimicrobial properties. This indicates its potential application in creating new antimicrobial agents (Holla et al., 2003).

Chemical Properties and Stability

Structural Analysis : Studies on similar fluorinated compounds have revealed insights into their crystal structures and stability. This knowledge is essential for designing molecules with desired properties for research and therapeutic applications (Ichikawa et al., 2017).

Photophysics and Bioimaging : Related fluorene derivatives have been studied for their photophysical properties and potential in bioimaging. This suggests that modifications of the (2S)-3-(3-chloro-4-fluorophenyl)-2 compound could lead to new imaging agents (Morales et al., 2010).

Chemical Synthesis : The compound's role in various chemical syntheses, such as in the formation of fluorophores and other complex molecules, highlights its versatility in chemical research (Björklund & Stenevi, 1970).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-3-(3-chloro-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves the protection of the amine group, followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is then removed, and the carboxylic acid is activated for coupling with the amine group. Finally, the chloro and fluoro substituents are introduced using appropriate reagents.", "Starting Materials": [ "3-chloro-4-fluoroaniline", "2-bromoacetic acid", "9H-fluorene-9-methanol", "N,N-diisopropylethylamine (DIPEA)", "N-hydroxysuccinimide (NHS)", "dicyclohexylcarbodiimide (DCC)", "trifluoroacetic acid (TFA)", "thionyl chloride (SOCl2)", "triethylamine (TEA)", "dimethylformamide (DMF)", "diethyl ether", "methanol", "ethyl acetate", "water" ], "Reaction": [ "Protection of the amine group using Fmoc-OSu and DIPEA in DMF", "Introduction of Fmoc group using Fmoc-OSu and DIPEA in DMF", "Removal of Fmoc group using 20% piperidine in DMF", "Activation of carboxylic acid using NHS and DCC in DMF", "Coupling of activated carboxylic acid with protected amine using TEA in DMF", "Deprotection of amine using TFA in DMF", "Introduction of chloro substituent using SOCl2 in DMF", "Introduction of fluoro substituent using 2-bromoacetic acid and TEA in DMF", "Purification of product using column chromatography with ethyl acetate and diethyl ether as eluents", "Characterization of product using NMR spectroscopy and mass spectrometry" ] } | |

CAS RN |

1629658-17-8 |

Product Name |

(2S)-3-(3-chloro-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

Molecular Formula |

C24H19ClFNO4 |

Molecular Weight |

439.9 |

Purity |

93 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.